molecular formula C8H10ClNO B175651 2-Amino-2-(4-chlorophenyl)ethanol CAS No. 179811-64-4

2-Amino-2-(4-chlorophenyl)ethanol

Cat. No. B175651
Key on ui cas rn: 179811-64-4
M. Wt: 171.62 g/mol
InChI Key: AJASJZNNGLIKBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08101623B2

Procedure details

The tert-butyl 1-(4-chlorophenyl)-2-hydroxyethylcarbamate used in the above reaction was prepared as follows. 2-Amino-2-(4-chlorophenyl)acetic acid (12 g, 64.65 mmol) was stirred in THF (200 mL) and sodium borohydride (5.82 g, 153.87 mmol) was added in portions to the stirred mixture under nitrogen. A solution of iodine (16.41 g, 64.65 mmol) in THF (20 mL) was added dropwise maintaining the temperature below 15° C. using an ice bath. The resulting mixture was warmed to room temperature and stirred at reflux overnight. The reaction was quenched by the addition of methanol (40 mL). A portion of this solution was removed (50 mL) and partitioned between ethyl acetate and water. The organic layer was concentrated under reduced pressure. The residue was purified by MPLC on silica using gradient elution (0 to 10% methanol/DCM). The desired product, 2-amino-2-(4-chlorophenyl)ethanol (1.318 g, 11.88%), was thus isolated as a colourless solid.
Name
tert-butyl 1-(4-chlorophenyl)-2-hydroxyethylcarbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
5.82 g
Type
reactant
Reaction Step Three
Quantity
16.41 g
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([O:5][CH2:6][CH:7]([NH:15][C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=1)(=[O:4])=[O:3].[NH2:23][CH:24]([C:28]1[CH:33]=[CH:32][C:31]([Cl:34])=[CH:30][CH:29]=1)[C:25](O)=[O:26].[BH4-].[Na+].II>C1COCC1>[CH3:1][S:2]([O:5][CH2:6][CH:7]([NH:15][C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=1)(=[O:3])=[O:4].[NH2:23][CH:24]([C:28]1[CH:33]=[CH:32][C:31]([Cl:34])=[CH:30][CH:29]=1)[CH2:25][OH:26] |f:2.3|

Inputs

Step One
Name
tert-butyl 1-(4-chlorophenyl)-2-hydroxyethylcarbamate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)OCC(C1=CC=C(C=C1)Cl)NC(=O)OC(C)(C)C
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
NC(C(=O)O)C1=CC=C(C=C1)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
5.82 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
16.41 g
Type
reactant
Smiles
II
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 15° C.
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by the addition of methanol (40 mL)
CUSTOM
Type
CUSTOM
Details
A portion of this solution was removed (50 mL)
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate and water
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by MPLC on silica using gradient elution (0 to 10% methanol/DCM)

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)OCC(C1=CC=C(C=C1)Cl)NC(=O)OC(C)(C)C
Name
Type
product
Smiles
NC(CO)C1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.318 g
YIELD: PERCENTYIELD 11.88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08101623B2

Procedure details

The tert-butyl 1-(4-chlorophenyl)-2-hydroxyethylcarbamate used in the above reaction was prepared as follows. 2-Amino-2-(4-chlorophenyl)acetic acid (12 g, 64.65 mmol) was stirred in THF (200 mL) and sodium borohydride (5.82 g, 153.87 mmol) was added in portions to the stirred mixture under nitrogen. A solution of iodine (16.41 g, 64.65 mmol) in THF (20 mL) was added dropwise maintaining the temperature below 15° C. using an ice bath. The resulting mixture was warmed to room temperature and stirred at reflux overnight. The reaction was quenched by the addition of methanol (40 mL). A portion of this solution was removed (50 mL) and partitioned between ethyl acetate and water. The organic layer was concentrated under reduced pressure. The residue was purified by MPLC on silica using gradient elution (0 to 10% methanol/DCM). The desired product, 2-amino-2-(4-chlorophenyl)ethanol (1.318 g, 11.88%), was thus isolated as a colourless solid.
Name
tert-butyl 1-(4-chlorophenyl)-2-hydroxyethylcarbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
5.82 g
Type
reactant
Reaction Step Three
Quantity
16.41 g
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([O:5][CH2:6][CH:7]([NH:15][C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=1)(=[O:4])=[O:3].[NH2:23][CH:24]([C:28]1[CH:33]=[CH:32][C:31]([Cl:34])=[CH:30][CH:29]=1)[C:25](O)=[O:26].[BH4-].[Na+].II>C1COCC1>[CH3:1][S:2]([O:5][CH2:6][CH:7]([NH:15][C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=1)(=[O:3])=[O:4].[NH2:23][CH:24]([C:28]1[CH:33]=[CH:32][C:31]([Cl:34])=[CH:30][CH:29]=1)[CH2:25][OH:26] |f:2.3|

Inputs

Step One
Name
tert-butyl 1-(4-chlorophenyl)-2-hydroxyethylcarbamate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)OCC(C1=CC=C(C=C1)Cl)NC(=O)OC(C)(C)C
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
NC(C(=O)O)C1=CC=C(C=C1)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
5.82 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
16.41 g
Type
reactant
Smiles
II
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 15° C.
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by the addition of methanol (40 mL)
CUSTOM
Type
CUSTOM
Details
A portion of this solution was removed (50 mL)
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate and water
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by MPLC on silica using gradient elution (0 to 10% methanol/DCM)

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)OCC(C1=CC=C(C=C1)Cl)NC(=O)OC(C)(C)C
Name
Type
product
Smiles
NC(CO)C1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.318 g
YIELD: PERCENTYIELD 11.88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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